molecular formula C30H29N3O5 B15112235 N4-Acetyl-O5'-trityl-2'deoxy-cytidine

N4-Acetyl-O5'-trityl-2'deoxy-cytidine

Cat. No.: B15112235
M. Wt: 511.6 g/mol
InChI Key: YYTNNFUBCUIYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N4-Acetyl-O5’-trityl-2’deoxy-cytidine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium cyanoborohydride for reduction and various acids for catalyzing acetylation and tritylation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N4-Acetyl-O5’-trityl-2’deoxy-cytidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-Acetyl-O5’-trityl-2’deoxy-cytidine involves the inhibition of viral replication. This is achieved by interfering with the viral RNA or DNA synthesis, thereby preventing the virus from multiplying. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis . The pathways involved in its action are primarily related to the disruption of viral replication processes.

Comparison with Similar Compounds

N4-Acetyl-O5’-trityl-2’deoxy-cytidine can be compared with other nucleoside analogues such as:

The uniqueness of N4-Acetyl-O5’-trityl-2’deoxy-cytidine lies in its specific modifications, which enhance its stability and efficacy as an antiviral agent.

Properties

Molecular Formula

C30H29N3O5

Molecular Weight

511.6 g/mol

IUPAC Name

N-[1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C30H29N3O5/c1-21(34)31-27-17-18-33(29(36)32-27)28-19-25(35)26(38-28)20-37-30(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-18,25-26,28,35H,19-20H2,1H3,(H,31,32,34,36)

InChI Key

YYTNNFUBCUIYQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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